

Application Notes and Protocols: N-Benzylguanidinium Acetate in the Synthesis of Bioactive Compounds

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Compound of Interest

Compound Name: *N-Benzylguanidinium acetate*

Cat. No.: *B1252077*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of **N-Benzylguanidinium acetate** as a key building block in the synthesis of bioactive compounds. The guanidinium moiety is a significant functional group in medicinal chemistry, known for its ability to engage in hydrogen bonding and electrostatic interactions with biological targets. **N-Benzylguanidinium acetate** serves as a convenient and efficient precursor for introducing the N-benzylguanidine pharmacophore into a variety of molecular scaffolds.

The following sections detail the synthesis of antimicrobial and anticancer agents, showcasing the utility of the N-benzylguanidine scaffold. While the cited examples may not directly start from **N-Benzylguanidinium acetate**, they represent synthetic pathways where this reagent could be effectively employed, potentially streamlining the introduction of the guanidine group.

Synthesis of Bioactive N-Benzylguanidine Derivatives

The N-benzylguanidine moiety is a common feature in molecules designed to target enzymes and receptors. Its synthesis can be approached through various methods, often involving the guanylation of benzylamine derivatives. **N-Benzylguanidinium acetate** can be considered a direct and readily available source for the N-benzylguanidine fragment in these synthetic endeavors.

Table 1: Synthesis of Antimicrobial Benzylguanidine Derivatives

Compound	R Group	Yield (%)	Reference
1a	4-Chlorobenzyl	85	[1]
1b	2,4-Dichlorobenzyl	92	[1]
1c	4-Methylbenzyl	88	[1]
1d	4-Methoxybenzyl	90	[1]

Table 2: Biological Activity of Antimicrobial Benzylguanidine Derivatives

Compound	Target Organism	MIC (µg/mL)	Reference
1a	Staphylococcus aureus	8	[1]
1b	Escherichia coli	16	[1]
1c	Candida albicans	32	[1]
1d	Staphylococcus aureus	16	[1]

Table 3: Synthesis of Anti-Neuroblastoma Benzylguanidine Hybrids

Compound	Position of Alkylating Group	Overall Yield (%)	Reference
mMBG	meta	7	[2]
pMBG	para	11	[2]

Table 4: Cytotoxicity of Anti-Neuroblastoma Benzylguanidine Hybrids

Compound	Cell Line	IC50 (μM)	Reference
mMBG	SK-N-SH	1.5	[2]
pMBG	Kelly	2.3	[2]

Experimental Protocols

The following are generalized protocols for the synthesis of N-benzylguanidine derivatives. These can be adapted for specific target molecules using **N-Benzylguanidinium acetate** as a key reagent.

Protocol 1: General Procedure for the Synthesis of N-Arylmethyl-N'-substituted Guanidines

This protocol describes a potential pathway for the synthesis of substituted benzylguanidine derivatives where **N-Benzylguanidinium acetate** could be used as the guanidinylation agent.

Materials:

- **N-Benzylguanidinium acetate**
- Substituted aryl or alkyl halide
- Strong base (e.g., Sodium Hydride, Potassium Carbonate)
- Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
- Reaction vessel with inert atmosphere capabilities (e.g., nitrogen or argon)
- Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

- To a solution of **N-Benzylguanidinium acetate** (1.0 eq) in anhydrous DMF, add a suitable base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

- Stir the mixture at room temperature for 30 minutes to allow for the formation of the free base.
- Add the desired aryl or alkyl halide (1.0 eq) to the reaction mixture.
- Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired N-arylmethyl-N'-substituted guanidine.

Protocol 2: Synthesis of Melphalan-Benzylguanidine Hybrids for Neuroblastoma

This protocol is adapted from the synthesis of melphalan-benzylguanidine hybrids and outlines a potential application for **N-Benzylguanidinium acetate** in the synthesis of targeted anticancer agents.[2]

Materials:

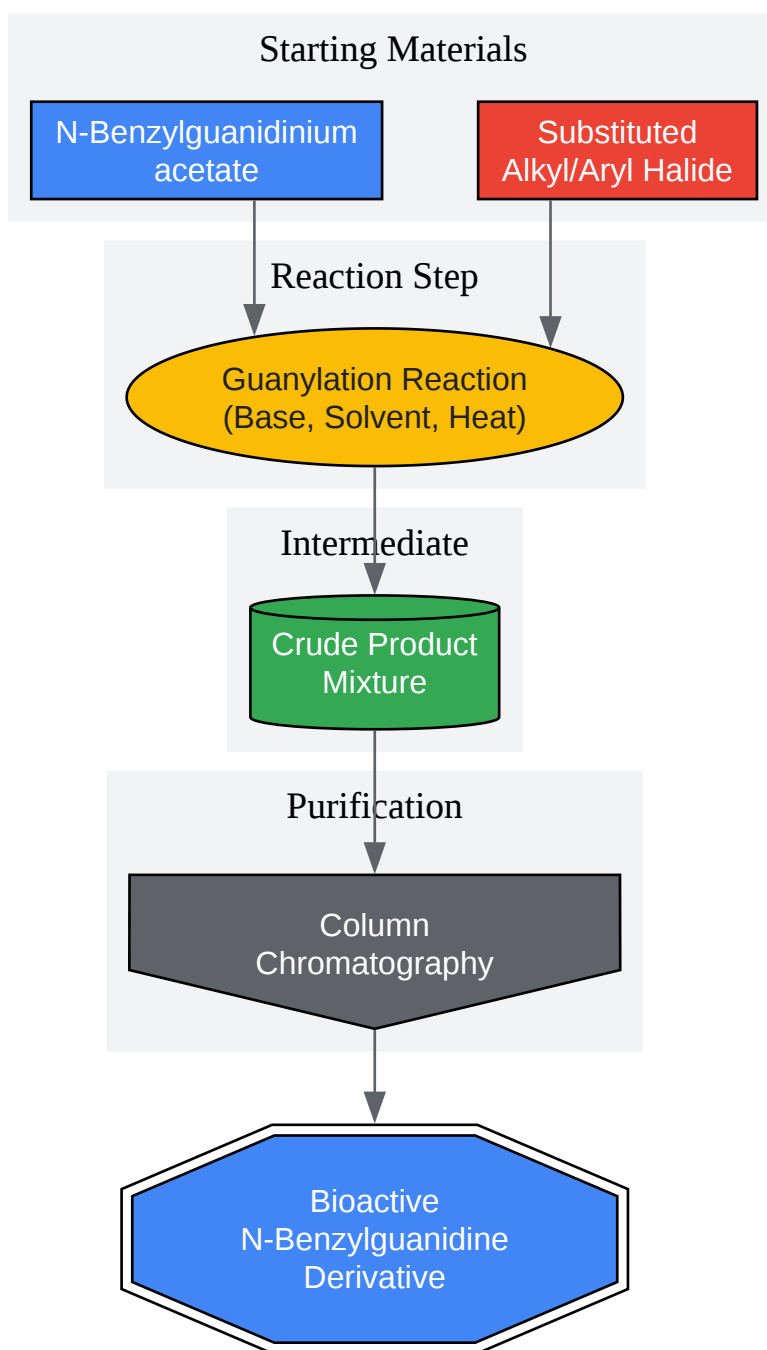
- **N-Benzylguanidinium acetate**
- Precursor molecule containing the melphalan alkylating group with a suitable leaving group
- Base (e.g., Triethylamine)
- Solvent (e.g., Dichloromethane)
- Boc-protection and deprotection reagents (if necessary)

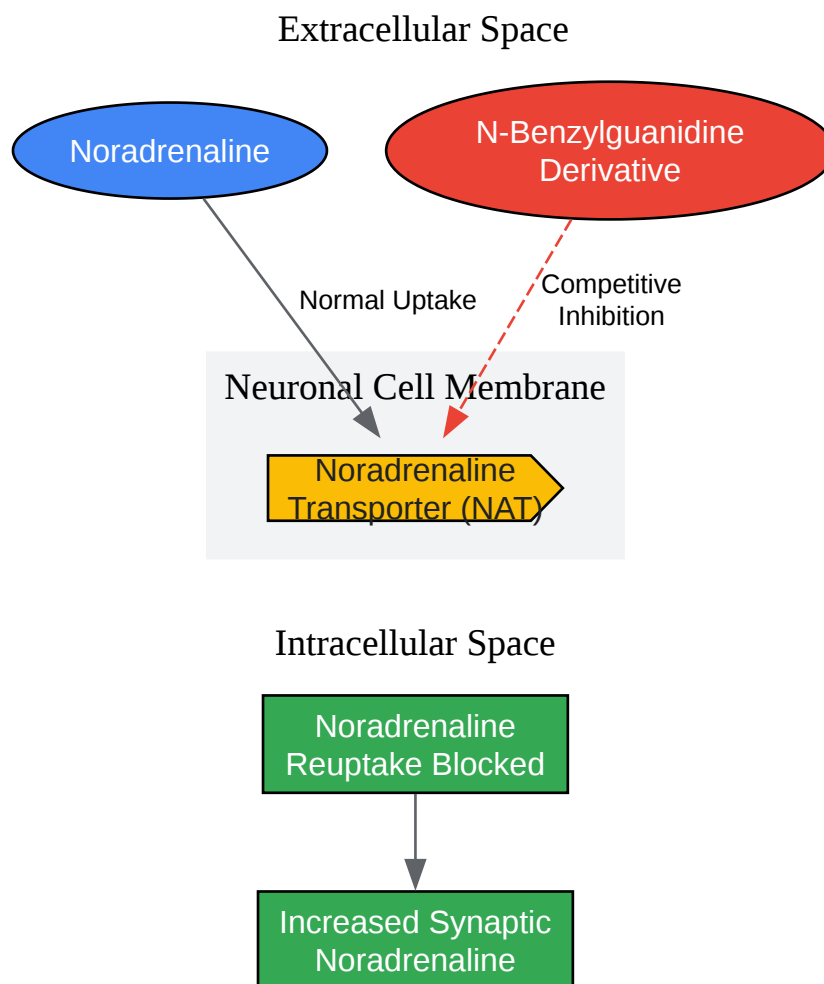
Procedure:

- In a reaction vessel, dissolve the Boc-protected benzylamine precursor containing the melphalan moiety in dichloromethane.
- To this solution, add a guanylation agent. In a modified synthesis, one could envision a reaction involving a derivative of **N-Benzylguanidinium acetate**.
- The final step in the reported synthesis involves the removal of Boc protecting groups using trifluoroacetic acid (TFA) in dichloromethane.[2]
- Evaporation of the solvent and excess TFA yields the final benzylguanidine hybrid as a trifluoroacetate salt.[2]
- The product can be further purified by recrystallization or chromatography if necessary.

Visualized Workflows and Pathways

Diagram 1: General Synthetic Workflow for Bioactive Guanidines





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References

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